2,4-Dimethylaniline hydrochloride

Pharmacokinetics Toxicology Metabolism

Researchers requiring validated analytical derivatization or PBPK modeling face inconsistent isomer purity. 2,4-Dimethylaniline hydrochloride (CAS 21436-96-4) resolves this as a stable HCl salt with documented rapid metabolic clearance distinct from 2,6-/2,5-isomers. • HPLC-FLD linearity r > 0.9996 (0-400 ng/mL). • Rapid in vivo clearance vs. slow-clearing isomers for haematotoxicity SAR. • Consistent crystalline batch quality (mp 238 °C).

Molecular Formula C8H12ClN
Molecular Weight 157.64 g/mol
CAS No. 21436-96-4
Cat. No. B1664015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethylaniline hydrochloride
CAS21436-96-4
Synonyms2,4-dimethylaniline
2,4-xylidine
2,4-xylidine hydrochloride
Molecular FormulaC8H12ClN
Molecular Weight157.64 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N)C.Cl
InChIInChI=1S/C8H11N.ClH/c1-6-3-4-8(9)7(2)5-6;/h3-5H,9H2,1-2H3;1H
InChIKeyHFXISSJBRAPVLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethylaniline Hydrochloride: Identity & Properties


2,4-Dimethylaniline hydrochloride (CAS 21436-96-4, C8H12ClN, MW 157.64 g/mol) is the hydrochloride salt of 2,4-xylidine, a primary aromatic amine [1]. It appears as a white to light yellow crystalline powder with a melting point of 238 °C and requires storage under inert atmosphere at room temperature to prevent oxidation due to its hygroscopic and reducing nature . This salt form offers improved stability and aqueous solubility over its free base, making it a preferred intermediate in dye synthesis and analytical derivatization . In mutagenicity assays (Salmonella/microsome test), 2,4-dimethylaniline exhibits mutagenicity only with S9 metabolic activation, a characteristic that distinguishes it from certain structurally related amines .

2,4-Dimethylaniline HCl: Isomer Substitution Limitations


Dimethylaniline exists as six constitutional isomers (e.g., 2,3-; 2,5-; 2,6-; 3,4-; 3,5-), and the specific positioning of the methyl groups drastically alters both pharmacokinetic fate and analytical performance [1]. In vivo studies demonstrate that 2,4-dimethylaniline undergoes rapid metabolic elimination compared to isomers like 2,6- and 2,5-dimethylaniline, which are metabolized much more slowly, leading to differences in haematotoxicity risk [2]. Similarly, in analytical chemistry, the substitution pattern dictates the selectivity and linearity of derivatization reactions for fluorescence detection; a method validated for 2,4-dimethylaniline may fail for other isomers without re-optimization [3]. Generic substitution of the hydrochloride salt with the free base or another isomer salt can therefore compromise both the metabolic profile of a research model and the accuracy of a validated analytical method. The following evidence quantifies these critical differences.

2,4-Dimethylaniline HCl: Quantitative Differentiation from Analogues


Rapid Plasma Clearance vs. Other Xylidine Isomers

In a comparative pharmacokinetic study in rats, 2,4-dimethylaniline exhibited a generally rapid elimination rate from plasma, quantitatively faster than the rates observed for 2,3-, 2,5-, 2,6-, and N,2-dimethylaniline isomers [1]. This rapid clearance is attributed to the presence of a methyl group at the C4-position, which facilitates metabolic conversion to aminotoluic acid, a pathway less efficient for the slower-clearing 2,6-isomer [1].

Pharmacokinetics Toxicology Metabolism

HPLC-Fluorescence Linearity vs. o-Toluidine and o-Anisidine

A validated HPLC-fluorescence method using acid chloride derivatization reported linear calibration curves for 2,4-dimethylaniline over the range 0-400 ng/mL with correlation coefficients exceeding 0.9980 (aromatic amines), 0.9997 (with surrogate correction), and 0.9996 (with surrogate correction in the presence of phenol and aliphatic amines) [1]. These linearity metrics are reported as comparable to those obtained for o-toluidine and o-anisidine under identical conditions, establishing the method's robustness for 2,4-dimethylaniline as a target analyte [1].

Analytical Chemistry Derivatization Occupational Health

Solid-State Hydrogen Bonding vs. Free Base

Single-crystal X-ray diffraction reveals that 2,4-dimethylaniline hydrochloride (C8H12N+·Cl−) forms a robust three-dimensional hydrogen-bonded network wherein all ammonium hydrogen atoms participate in N–H···Cl interactions with N···Cl distances ranging from 3.080(2) to 3.136(2) Å, generating 16-membered macrocyclic rings involving four formula units [1]. This well-defined ionic lattice contrasts with the liquid or low-melting crystalline nature of the free base 2,4-dimethylaniline (melting point ≈ -15 °C for 2,4-isomer free base), which lacks the ionic cohesion provided by the chloride counterion.

Crystallography Solid-State Chemistry Formulation

2,4-Dimethylaniline HCl: Application Scenarios


Fast-Clearance Pharmacokinetic & Toxicology Studies

This compound is ideally suited for in vivo studies where a rapid metabolic elimination profile is required to model the behavior of rapidly cleared xenobiotics. Evidence from rat studies confirms that 2,4-dimethylaniline clears significantly faster than its 2,6- and 2,5-isomers [1]. Researchers investigating structure-activity relationships in haematotoxicity or designing physiologically based pharmacokinetic (PBPK) models should select this isomer to represent a 'fast clearance' endpoint, enabling direct contrast with the 'slow clearance' provided by 2,6-dimethylaniline [1].

Validated Analytical Methods for Exposure Monitoring

Analytical chemists developing HPLC-fluorescence or LC-MS methods for the detection of carcinogenic aromatic amines in workplace air samples can rely on 2,4-dimethylaniline hydrochloride as a reference standard. The published method demonstrates robust linearity (r > 0.9996) over a 0-400 ng/mL range using acid chloride derivatization [2]. The method's selectivity ensures that the target amine is detected without interference from co-occurring phenols or aliphatic amines, making it suitable for regulatory compliance testing [2].

Azo Dye and Pigment Synthesis

As a primary aromatic amine with a specific 2,4-dimethyl substitution pattern, this compound serves as a diazo component in the synthesis of azo dyes for textiles and inks. The hydrochloride salt offers enhanced stability and solubility in aqueous diazotization reactions compared to the free base . The resulting dyes possess distinct color and fastness properties dictated by the 2,4-substitution, differentiating them from dyes made with other xylidine isomers .

Solid-Form & Crystallization Studies

The well-characterized crystal structure (N···Cl hydrogen bonding network with distances of 3.080-3.136 Å) [3] and high melting point (238 °C) make this salt an excellent model compound for studying ammonium-chloride hydrogen bonding motifs and for developing crystallization processes. Its stable crystalline form ensures consistent physical properties across batches, which is critical for reproducible solid-phase synthesis and for preparing accurate analytical standards by weight.

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